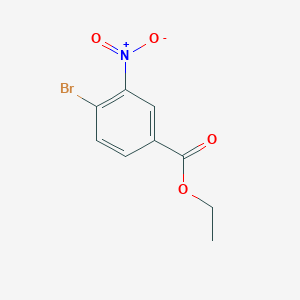

Ethyl 4-bromo-3-nitrobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABKOBGQZQMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332584 | |

| Record name | ethyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168473-87-8 | |

| Record name | ethyl 4-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromo-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Ethyl 4 Bromo 3 Nitrobenzoate

Esterification Pathways in the Synthesis of Benzoate (B1203000) Derivatives

The formation of the ethyl ester group is a fundamental step in the synthesis of ethyl 4-bromo-3-nitrobenzoate. This can be achieved either by esterifying the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid, or by performing the esterification at an earlier stage on a different precursor.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, particularly the Fischer-Speier method, is a widely employed technique for converting carboxylic acids to esters. ias.ac.inresearchgate.net This reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

In the context of synthesizing benzoate derivatives, various substituted benzoic acids can undergo esterification. The reactivity of the benzoic acid can be influenced by the electronic nature of its substituents. Both electron-donating and electron-withdrawing groups can allow the reaction to proceed smoothly, yielding high amounts of the corresponding ester. ijstr.org For instance, the esterification of substituted benzoic acids with methanol (B129727) has been studied to determine the kinetics and the effects of substituents on the reaction rate. rsc.org

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. rsc.org However, the use of these homogeneous catalysts can present challenges in product purification. To address this, solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have been developed. These heterogeneous catalysts are easily separable from the reaction mixture and can be reused, offering a more environmentally friendly approach. ijstr.org The use of a bis(sulfophenyl) phosphonate-formaldehyde resin as an acid catalyst has also been reported for the esterification of benzoic acid with various alcohols. researchgate.net

Table 1: Comparison of Catalysts in Esterification of Benzoic Acids

| Catalyst | Type | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | Homogeneous | High catalytic activity | Difficult to separate, corrosive |

| p-Toluenesulfonic Acid | Homogeneous | High catalytic activity | Difficult to separate |

| Montmorillonite K10 | Heterogeneous | Easily separable, reusable | May have lower activity than homogeneous catalysts |

| Bis(sulfophenyl) phosphonate-formaldehyde resin | Heterogeneous | Reusable, effective for various alcohols | Synthesis of catalyst required |

Alternative Esterification Strategies

While Fischer esterification is common, it has limitations, especially with sensitive substrates or tertiary alcohols. chemistrysteps.com Alternative methods provide milder conditions or different reaction pathways.

One common alternative involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the alcohol in the presence of a base. chemistrysteps.com This method is often more suitable for a wider range of functional groups. chemistrysteps.com

Another approach is to deprotonate the carboxylic acid to form a carboxylate anion, which can then act as a nucleophile in a substitution reaction with an alkyl halide. chemistrysteps.com For instance, reacting the silver salt of a benzoic acid with an alkyl iodide can produce the corresponding ester. ias.ac.in

The use of coupling reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) offers a rapid and mild method for esterification, effective in both alcoholic and non-alcoholic solvents. acs.org Aromatic carboxylic anhydrides, when activated by a Lewis acid or a nucleophilic catalyst, can also serve as effective reagents for esterification under mild conditions.

Regioselective Bromination Techniques

The introduction of a bromine atom onto the aromatic ring at a specific position is a key step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

Bromination of Ethyl Benzoate Precursors

The ester group (-COOEt) is a deactivating, meta-directing group. Therefore, direct bromination of ethyl benzoate would be expected to yield primarily ethyl 3-bromobenzoate. To achieve the desired 4-bromo substitution, the synthetic strategy often involves brominating a precursor where a different directing group controls the regioselectivity. For example, starting with a para-substituted precursor can direct the bromine to the desired position.

The bromination of deactivated aromatic compounds often requires harsh conditions. However, the use of bromine in concentrated nitric acid has been shown to be an effective method for the bromination of moderately deactivated aromatic compounds under relatively mild conditions. scirp.org N-Bromosuccinimide (NBS) is another common brominating agent, which can be used for the nuclear bromination of various aromatic compounds, including those with deactivating groups. rsc.orgrsc.orgresearchgate.net The reaction conditions, such as temperature and time, can be adjusted based on the reactivity of the substrate. rsc.org

Considerations for Direct Bromination of Nitroaromatics

The nitro group (-NO₂) is a strongly deactivating, meta-directing group. Therefore, if the synthesis involves brominating a nitro-substituted precursor, the bromine will be directed to the meta position relative to the nitro group. For example, the bromination of nitrobenzene (B124822) would primarily yield 3-bromonitrobenzene.

The presence of multiple deactivating groups on the aromatic ring makes electrophilic substitution even more difficult. Bromination of strongly deactivated aromatic compounds can be achieved using a mixture of bromine and nitric acid in concentrated sulfuric acid. This method has been found to be effective for introducing bromine into rings containing two or more electron-withdrawing groups. It is interesting to note that in a competitive environment of bromination and nitration, the brominating agent can be more reactive than the nitrating agent towards strongly deactivated compounds.

Nitro Group Introduction and Regioselectivity

The final key functionalization in the synthesis of this compound is the introduction of the nitro group. This is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration step is crucial. When nitrating ethyl 4-bromobenzoate (B14158574), the existing substituents—the bromo group at position 4 and the ethyl ester group at position 1—will direct the incoming nitro group. The bromo group is an ortho-, para-director, while the ester group is a meta-director.

The bromo group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5).

The ester group at C-1 directs incoming electrophiles to the meta positions (C-3 and C-5).

Since both substituents direct the incoming nitro group to the same positions (C-3 and C-5), the nitration of ethyl 4-bromobenzoate will yield a mixture of this compound and ethyl 4-bromo-5-nitrobenzoate. Due to the steric hindrance from the adjacent ester group, the substitution at the C-3 position is generally favored, leading to this compound as the major product. The synthesis of 4-bromo-3-nitrobenzoic acid, a precursor, is achieved by the nitration of 4-bromobenzoic acid.

Table 2: Directing Effects of Substituents in the Nitration of Ethyl 4-bromobenzoate

| Substituent | Position | Directing Effect | Activation/Deactivation |

|---|---|---|---|

| -Br | 4 | Ortho, Para | Deactivating |

| -COOEt | 1 | Meta | Deactivating |

Nitration of Halogenated Benzoate Intermediates

A principal method for synthesizing this compound involves the direct nitration of a halogenated benzoate intermediate, typically Ethyl 4-bromobenzoate. This reaction is a classic example of electrophilic aromatic substitution. The process generally uses a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring—the bromo group and the ethyl ester group. The bromine atom is an ortho-, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the ester group (-COOEt) is a deactivating, meta-director. quora.comlibretexts.org In the case of Ethyl 4-bromobenzoate, the bromo group at position 4 directs the incoming nitro group to position 3 (ortho to the bromine). The ester group at position 1 directs to position 3 (meta to the ester). Since both groups reinforce the substitution at the 3-position, the nitration of Ethyl 4-bromobenzoate cleanly yields the desired this compound product. quora.com

The reaction mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final product. masterorganicchemistry.com

Stereochemical Control in Nitration Reactions

In the context of electrophilic aromatic substitution on a non-chiral substrate like Ethyl 4-bromobenzoate, stereochemical control does not refer to the formation of enantiomers or diastereomers, as no new chiral centers are created. Instead, the concept translates to regiochemical control—the ability to dictate the position of substitution on the aromatic ring. saskoer.cajeeadv.ac.in

As discussed, the directing effects of the existing substituents are the primary tool for this control. The outcome of the reaction is determined by the interplay between the activating/deactivating and directing properties of each group. libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They are typically ortho-, para-directors. Examples include hydroxyl (-OH), amino (-NH₂), and alkyl groups. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Halogens are an exception; they are deactivating yet ortho-, para-directing. Most other deactivators, like nitro (-NO₂) and carbonyl groups (-C=O), are meta-directors. libretexts.orgmasterorganicchemistry.com

In the synthesis of this compound from Ethyl 4-bromobenzoate, the bromine atom (an ortho-, para-director) and the ethyl carboxylate group (a meta-director) work in concert. The bromine at C-4 directs incoming groups to C-2, C-6 (ortho), and the ester at C-1 directs to C-3, C-5 (meta). The position ortho to the bromine and meta to the ester is C-3 (and C-5, which is equivalent). Therefore, the nitration reaction proceeds with high regioselectivity to form the 3-nitro product. quora.com This predictable outcome based on electronic effects is a cornerstone of synthetic aromatic chemistry.

Multi-Step Synthetic Sequences and Optimized Protocols

The synthesis of this compound can also be approached as part of a longer, multi-step sequence, often starting from a simpler, readily available precursor like benzene. A common synthetic route involves the following sequence of reactions:

Bromination of Benzene: Benzene is treated with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) to form bromobenzene.

Friedel-Crafts Acylation: Bromobenzene is then acylated, for instance with acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃), to introduce an acetyl group. Due to the ortho-, para-directing nature of bromine, the major product is 4-bromoacetophenone. quora.com

Oxidation: The acetyl group of 4-bromoacetophenone is oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-bromobenzoic acid. quora.com

Nitration: The resulting 4-bromobenzoic acid is nitrated with a mixture of nitric and sulfuric acid to produce 4-bromo-3-nitrobenzoic acid. quora.com

Fischer Esterification: Finally, 4-bromo-3-nitrobenzoic acid is heated with ethanol (B145695) in the presence of an acid catalyst (like H₂SO₄) to form the final product, this compound.

The order of these steps is critical. For example, performing the nitration before the Friedel-Crafts reaction would be ineffective, as the presence of a strongly deactivating nitro group on the ring inhibits further Friedel-Crafts reactions. masterorganicchemistry.com

Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules can be designed using different overarching strategies, including convergent and divergent approaches. researchgate.net

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.net For example, Ethyl 4-bromobenzoate could serve as a common intermediate. One portion could be nitrated to form this compound, while another portion could undergo a different reaction, such as a Suzuki coupling, to produce a different substituted benzoate. This approach is highly valuable for creating libraries of related compounds for screening purposes.

One-Pot Reactions and High-Yield Protocols

To improve efficiency, reduce waste, and simplify procedures, chemists often seek to develop one-pot reactions and high-yield protocols. A one-pot reaction, or tandem reaction, involves a process where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying intermediate compounds. nih.govrsc.orgmdpi.com

While a specific one-pot synthesis for this compound from simple precursors is not widely documented, the principles are applied to similar syntheses of substituted aromatic esters. nih.govacs.orgacs.org For instance, tandem reactions involving Michael additions and subsequent cyclizations have been developed for creating complex esters in a single pot. mdpi.com

Optimizing reaction conditions to achieve high yields is a constant goal. For related compounds, high-yield protocols have been established. For example, the nitration of various substituted phenols to ortho-nitrophenols using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be highly efficient. arkat-usa.org In one case, ethyl p-hydroxybenzoate was nitrated to give ethyl 4-hydroxy-3-nitrobenzoate in a 72% yield, demonstrating a high-yield method for a structurally similar compound. arkat-usa.org Such protocols often involve screening different catalysts, solvents, and reaction times to find the optimal conditions.

| Starting Phenol | Product | Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| p-Cresol | 4-Methyl-2-nitrophenol | CAN/NaHCO₃ | 95 | arkat-usa.org |

| p-Bromophenol | 4-Bromo-2-nitrophenol | CAN/NaHCO₃ | 86 | arkat-usa.org |

| Phenol | 2-Nitrophenol | CAN/NaHCO₃ | 85 | arkat-usa.org |

| Ethyl p-hydroxybenzoate | Ethyl 4-hydroxy-3-nitrobenzoate | CAN/NaHCO₃ | 72 | arkat-usa.org |

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mjcce.org.mk The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Traditional nitration methods using concentrated sulfuric and nitric acids are effective but generate significant amounts of corrosive acidic waste. semanticscholar.org Green alternatives focus on using solid acid catalysts, milder nitrating agents, and reducing solvent use. orgchemres.orgijstr.org For example, solid catalysts like phosphoric acid-modified Montmorillonite K10 clay or silica (B1680970) sulfuric acid can replace liquid sulfuric acid in esterification reactions, offering easier separation and reusability. semanticscholar.orgijstr.org

Mechanochemistry, or ball milling, is another green technique that can dramatically reduce or eliminate the need for solvents. rsc.orgresearchgate.net Reactions are carried out by grinding solid reactants together, often with a catalytic amount of a liquid (Liquid-Assisted Grinding, LAG). rsc.org Efficient nitration of aromatic compounds has been achieved using reagents like Bi(NO₃)₃·5H₂O/MgSO₄ or saccharin-based nitrating agents under ball milling conditions. rsc.orgresearchgate.net

Solvent Selection and Minimization

Solvent use is a major contributor to waste in the chemical industry. Green chemistry principles advocate for minimizing solvents or replacing hazardous organic solvents with more environmentally friendly alternatives. dtic.milresearchgate.net

For the synthesis of this compound and related compounds, several strategies for solvent minimization are being explored:

Solvent-Free Reactions: As mentioned, mechanochemistry allows for reactions to proceed in the absence of bulk solvent. researchgate.net Similarly, some esterification reactions can be run under solvent-less conditions, using one of the reactants (like an alcohol) in excess to also serve as the reaction medium. ijstr.orgresearchgate.net

Use of Greener Solvents: When a solvent is necessary, water is an ideal green choice due to its low cost, non-toxicity, and non-flammability. Some nitration systems, such as those using alumina (B75360) sulfuric acid as a catalyst and Mg(NO₃)₂·6H₂O as the nitrating agent, have been successfully employed in water. Another approach involves using aqueous ethanol for reactions like the reduction of nitro groups, which is considered environmentally safe. orgsyn.org

Catalyst and Reagent Design: The development of solid-supported or recyclable catalysts and reagents reduces the need for solvents during the work-up and purification stages. semanticscholar.orgrsc.org For example, using a solid acid catalyst that can be removed by simple filtration eliminates the need for solvent-intensive aqueous work-ups to neutralize and remove liquid acid catalysts. ijstr.org

| Principle | Traditional Method | Green Alternative | Reference |

|---|---|---|---|

| Catalysis | Liquid H₂SO₄ | Solid acid catalysts (e.g., modified clay, silica sulfuric acid) | semanticscholar.orgijstr.org |

| Solvent Use | Organic solvents (e.g., dichloromethane) | Solvent-free (mechanochemistry), Water, Aqueous ethanol | researchgate.netorgsyn.org |

| Reagents | Conc. HNO₃/H₂SO₄ | Metal nitrates (e.g., Mg(NO₃)₂, Bi(NO₃)₃), Saccharin-based agents | rsc.orgresearchgate.net |

Catalytic Approaches and Reagent Efficiency

The synthesis of this compound can be approached through various synthetic pathways, primarily involving the esterification of 4-bromo-3-nitrobenzoic acid or the sequential nitration and bromination of ethyl benzoate. The efficiency and environmental impact of these syntheses can be significantly improved through the application of catalytic methods. Research into catalytic approaches for this specific molecule is limited; however, extensive studies on closely related compounds, such as the synthesis of structural isomers and precursors, provide valuable insights into potential catalytic systems and their efficiencies. These studies highlight the use of heterogeneous acid catalysts, metal catalysts, and radical initiators to enhance reaction rates, improve yields, and promote selectivity.

One of the key steps in one potential synthesis route is the esterification of the corresponding carboxylic acid. Catalytic esterification of aromatic acids has been a subject of significant research to replace traditional methods that often require stoichiometric amounts of strong acids, leading to corrosive conditions and difficult workups. A notable example is the synthesis of ethyl 4-nitrobenzoate (B1230335), a structural isomer of the target compound, using heterogeneous zeolite catalysts.

A study on the esterification of 4-nitrobenzoic acid with ethanol demonstrated the effectiveness of various acidic zeolite catalysts. scirp.orgresearchgate.net The use of ultradispersed zeolite particles, in particular, was shown to enhance catalytic activity. The study also explored the synergistic effect of ultrasound and microwave irradiation on catalyst performance, which can lead to higher conversion rates and yields in shorter reaction times. scirp.orgresearchgate.net

The data below summarizes the catalytic performance of different zeolites in the synthesis of ethyl 4-nitrobenzoate, illustrating the impact of catalyst type and particle size on reaction efficiency.

| Catalyst | Catalyst Particle Size | Conversion of 4-Nitrobenzoic Acid (%) | Selectivity for Ethyl 4-nitrobenzoate (%) |

| H-CL | Micrometric | ~48 | 65.0 |

| H-CL | Ultradispersed | ~58 | 94.1 |

| H-MOR | Micrometric | ~49 | 86.5 |

| H-MOR | Ultradispersed | ~59 | 93.3 |

| H-HEU-M | Micrometric | ~49 | 89.5 |

| H-HEU-M | Ultradispersed | ~59 | 96.5 |

| Reaction Conditions: 0.5 g 4-nitrobenzoic acid, 0.1 g catalyst, molar ratio of acid to ethanol = 1:35, Argon atmosphere, 80°C, 6 hours. scirp.org |

Further investigation into the synergistic use of catalysts with microwave (MW) or ultrasound (US) irradiation revealed a significant increase in both the conversion of the starting acid and the yield of the final ester product.

| Catalyst System | Conversion of 4-Nitrobenzoic Acid (%) | Yield of Ethyl 4-nitrobenzoate (%) |

| No Catalyst + US | 25 | 19 |

| No Catalyst + MW | 30 | 25 |

| H-MOR (ultradispersed) + US | 65 | 60 |

| H-MOR (ultradispersed) + MW | 70 | 67 |

| H-HEU-M (ultradispersed) + US | 65 | 62 |

| H-HEU-M (ultradispersed) + MW | 70 | 67 |

| Reaction Conditions: 0.5 g 4-nitrobenzoic acid, 0.1 g catalyst, molar ratio of acid to ethanol = 1:35, Argon atmosphere, 80°C, 2 hours. scirp.org |

These findings suggest that a similar catalytic esterification approach could be highly effective for producing this compound from 4-bromo-3-nitrobenzoic acid, offering a greener and more efficient alternative to traditional acid-catalyzed methods.

Another critical step in the synthesis is the introduction of the bromo and nitro groups onto the aromatic ring. The nitration of ethyl 4-bromobenzoate or the bromination of ethyl 3-nitrobenzoate are plausible routes. Catalysis plays a key role in electrophilic aromatic substitution reactions. For instance, the bromination of nitroaromatic compounds is often catalyzed by iron or iron(III) bromide. smolecule.com Similarly, the nitration of haloaromatics typically employs a mixture of concentrated nitric and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). quora.com

Research into copper catalysis has also shown promise for related transformations. For example, a copper(I) iodide catalyst has been used in the synthesis of ethyl 3-nitrobenzoate from α-bromo-3-nitroacetophenone, achieving a high yield of 83%. sci-hub.se While this is not a direct halogenation or nitration of the ester, it demonstrates the utility of metal catalysts in constructing the core substituted benzene ring.

Furthermore, radical-initiated bromination presents another catalytic avenue, particularly for introducing bromine at a benzylic position if starting from a methyl-substituted precursor. The use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a well-established catalytic method for such transformations. google.comorgsyn.org

Iii. Chemical Transformations and Reactivity Profiles

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for Ethyl 4-bromo-3-nitrobenzoate. The presence of the strongly deactivating nitro group, positioned ortho to the bromine atom and para to the ester group, activates the ring for such reactions. stackexchange.commdpi.com

The bromine atom at the C-4 position is the most susceptible site for nucleophilic attack due to the activating effect of the adjacent nitro group. stackexchange.com The nitro group's electron-withdrawing properties stabilize the intermediate Meisenheimer complex formed during the SNAr mechanism, thereby facilitating the displacement of the bromide leaving group. stackexchange.com A variety of nucleophiles can displace the bromine, including amines, alkoxides, and thiols. For instance, reaction with potassium thiocyanate (B1210189) can lead to the substitution of the bromine atom. chegg.com The enhanced leaving group ability of the bromine is further supported by the electron-withdrawing character of the ester group.

Table 1: Examples of Nucleophilic Displacement of Bromine

| Nucleophile | Reagent | Product | Reference |

| Thiocyanate | Potassium Thiocyanate | Ethyl 3-nitro-4-thiocyanatobenzoate | chegg.com |

| Amines | R-NH₂ | Ethyl 4-amino-3-nitrobenzoate derivatives | |

| Alkoxides | R-O⁻ | Ethyl 4-alkoxy-3-nitrobenzoate derivatives | |

| Thiols | R-SH | Ethyl 3-nitro-4-(alkylthio)benzoate derivatives |

While the bromine is the primary site for nucleophilic attack, the nitro group itself can, under certain conditions, be displaced. However, this is a less common reaction pathway compared to the displacement of the halogen. researchgate.net The nitro group is a powerful activating group for SNAr reactions, but it is generally a poorer leaving group than a halide. stackexchange.comresearchgate.net In some systems, such as 3-bromo-4-nitropyridine, a migration of the nitro group has been observed upon reaction with amines, though this specific reactivity has not been detailed for this compound itself. clockss.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to various aniline (B41778) derivatives. ontosight.airesearchgate.net This transformation is highly valuable as it introduces a versatile amino functionality that can undergo a wide range of further chemical modifications.

Catalytic hydrogenation is a common and efficient method for the reduction of the nitro group. orgsyn.orggoogle.comdrhazhan.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. orgsyn.org The reaction proceeds selectively to reduce the nitro group without affecting the ester or the bromo substituent, yielding Ethyl 3-amino-4-bromobenzoate. This selective reduction is crucial for preserving other functional groups within the molecule for subsequent synthetic steps. researchgate.netgoogle.com

Besides complete reduction to an amine, the nitro group can be selectively reduced to intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) derivatives. researchgate.net Achieving this selectivity can be challenging as the reduction often proceeds through these intermediates to the final amine product. researchgate.net However, specific reagents and conditions can be employed to isolate these functionalities. For instance, systems like NaBH₄-FeCl₂ have been developed for the selective reduction of nitroarenes and have shown high chemoselectivity. d-nb.inforesearchgate.net Another method involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), which has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like esters and bromo groups. researchgate.netorgsyn.org

Table 2: Conditions for Selective Nitro Group Reduction

| Reagent System | Product | Features | Reference(s) |

| H₂, Pd/C | Ethyl 3-amino-4-bromobenzoate | Standard catalytic hydrogenation. | orgsyn.orggoogle.com |

| Indium / NH₄Cl | Ethyl 3-amino-4-bromobenzoate | Selective reduction in aqueous media. | researchgate.netorgsyn.org |

| NaBH₄ / FeCl₂ | Ethyl 3-amino-4-bromobenzoate | High chemoselectivity for nitro group. | d-nb.inforesearchgate.net |

Modifications of the Ester Moiety

The ethyl ester group in this compound can undergo typical ester reactions, such as hydrolysis and transesterification. vulcanchem.com

Hydrolysis of the ester to the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid, can be achieved under either acidic or basic conditions. sciengine.comquora.com For example, refluxing with aqueous sodium hydroxide (B78521) in ethanol will lead to saponification, followed by acidification to yield the carboxylic acid. medcraveonline.com This transformation is useful for introducing a carboxylic acid functionality, which can then be used in further synthetic manipulations, such as amide bond formation.

Transesterification, the conversion of the ethyl ester to another ester, is also a possible transformation, although less commonly cited for this specific molecule. This reaction would typically involve heating the ethyl ester in an excess of another alcohol in the presence of an acid or base catalyst.

Transesterification Processes

Transesterification is a crucial process in organic synthesis where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction allows for the modification of the ester functionality, potentially altering the compound's physical and chemical properties. The reaction is typically catalyzed by either an acid or a base.

For instance, reacting this compound with an alcohol such as methanol (B129727) in the presence of an acid catalyst like sulfuric acid would lead to the formation of mthis compound. The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, and subsequent elimination of ethanol.

Hydrolysis and Carboxylic Acid Formation

The ethyl ester group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 4-bromo-3-nitrobenzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved under either acidic or basic conditions.

Under basic conditions, such as refluxing with aqueous sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group. Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the final carboxylic acid product. One synthetic route to 4-bromo-3-nitrobenzoic acid involves the nitration of 4-bromobenzoic acid. quora.com

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, which is then attacked by water.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. However, the reactivity of the ring and the orientation of incoming electrophiles are heavily influenced by the existing substituents.

Influence of Existing Substituents on Regioselectivity

In electrophilic aromatic substitution reactions, the substituents on the benzene ring determine the position of the incoming electrophile. youtube.com The directing effects of the groups on this compound are a result of a combination of inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring. This group is strongly deactivating and a meta-director. masterorganicchemistry.commakingmolecules.comnumberanalytics.com

Bromo Group (-Br): Halogens like bromine are deactivating groups due to their strong electron-withdrawing inductive effect. masterorganicchemistry.com However, they are ortho, para-directors because the lone pairs on the bromine atom can be donated to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) when the electrophile attacks the ortho or para positions. libretexts.org

Ethyl Ester Group (-COOEt): The ethyl ester group is also an electron-withdrawing and deactivating group. Similar to the nitro group, it directs incoming electrophiles to the meta position.

When multiple substituents are present, the directing effects can either reinforce or oppose each other. In the case of this compound, the most activating (or least deactivating) group generally dictates the position of substitution. makingmolecules.com The bromine atom, being an ortho, para-director, will direct an incoming electrophile to the positions ortho and para to it. The nitro group and the ethyl ester group, both meta-directors, will direct to the positions meta to them. The positions open for substitution are C2, C5, and C6. The directing effects of the existing groups are summarized in the table below.

| Position | Directed by Bromo (ortho, para) | Directed by Nitro (meta) | Directed by Ester (meta) | Overall |

| C2 | Ortho | Ortho | Meta | Favored by Ester |

| C5 | Meta | Meta | Ortho | Favored by Nitro |

| C6 | Para | Meta | Meta | Favored by Bromo and Ester |

Given that the bromine is the only ortho, para-director, its influence is significant. However, the strong deactivating nature of all three substituents makes further electrophilic substitution challenging.

Limitations and Challenges in Electrophilic Pathways

The presence of multiple deactivating groups on the benzene ring of this compound presents significant challenges for further electrophilic aromatic substitution. chemistrysteps.comlibretexts.orguomustansiriyah.edu.iq

Reduced Reactivity: The electron-withdrawing nature of the nitro, bromo, and ester groups significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles than benzene itself. masterorganicchemistry.commakingmolecules.com Harsh reaction conditions, such as high temperatures and strong acid catalysts, are often required to force the reaction to proceed. makingmolecules.comlibretexts.org

Steric Hindrance: The substituents already present on the ring can sterically hinder the approach of the electrophile to certain positions, influencing the regioselectivity of the reaction.

Reaction Compatibility: Certain electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, are generally unsuccessful on strongly deactivated rings like that of this compound. chemistrysteps.comlibretexts.orguomustansiriyah.edu.iq The strong Lewis acid catalyst required for these reactions can also interact with the lone pairs of the oxygen atoms in the nitro and ester groups, further deactivating the ring.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound makes it a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (or triflate) and an organoboron compound. fishersci.co.uk This reaction is widely used for the formation of biaryl compounds and other C-C coupled products due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. fishersci.co.uknih.govmdpi.com

This compound can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium phosphate. The reaction typically proceeds with retention of the ester and nitro functionalities. This reaction has been used in the synthesis of complex molecules, including those with potential pharmacological activity. nih.gov For example, coupling with phenylboronic acid would yield ethyl 3-nitro-[1,1'-biphenyl]-4-carboxylate. The general reaction is shown below:

Reaction of this compound in a Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling on substrates like this compound highlights the versatility of this reaction in the synthesis of highly functionalized aromatic compounds.

Other Palladium-Catalyzed Cross-Couplings

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the bromine atom of this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling transformations. The electron-withdrawing nature of the nitro and ester groups influences the reactivity of the C-Br bond, making it a suitable substrate for reactions such as Buchwald-Hartwig amination and cyanation.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. Research has demonstrated the successful N-arylation of anilines with substrates structurally analogous to this compound. For instance, the coupling of mthis compound with methyl 3-aminobenzoate (B8586502) has been accomplished using a palladium catalyst. This transformation is a key step in the synthesis of phenazine (B1670421) dicarboxylates, important heterocyclic scaffolds. The reaction proceeds in good yield, highlighting the utility of this method for creating diarylamine intermediates from bromonitrobenzoate precursors.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Mthis compound | Methyl 3-aminobenzoate | Pd2(dba)3 / rac-BINAP | Cs2CO3 | Toluene | Reflux, 18 h | 78% (for the diarylamine product) | semanticscholar.org |

Palladium-Catalyzed Cyanation: The conversion of aryl bromides to aryl nitriles is a valuable transformation in organic synthesis. General protocols for the palladium-catalyzed cyanation of aryl halides are well-established and applicable to substrates like this compound. Non-toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) are often employed. Current time information in Bangalore, IN.medcraveonline.com Studies on the cyanation of various aryl halides, including those with electron-withdrawing groups, show that the reaction proceeds efficiently. For example, the cyanation of ethyl 4-chlorobenzoate, an electronically similar substrate, has been optimized, suggesting that this compound would be a highly suitable substrate for this transformation. Current time information in Bangalore, IN. The reaction's tolerance of ester functionalities is a key advantage. Current time information in Bangalore, IN.medcraveonline.com

Functional Group Interconversions and Derivatization

The functional groups present in this compound—ester, nitro, and bromo—offer numerous possibilities for synthetic modification. These transformations allow the molecule to be used as a versatile building block for more complex structures.

The ester and nitro functionalities can be selectively reduced to yield corresponding alcohols, amines, or aldehydes.

Reduction of the Ester Group: The ethyl ester group can be reduced to a primary alcohol, (4-bromo-3-nitrophenyl)methanol, using standard reducing agents like lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This transformation provides access to a key benzyl (B1604629) alcohol intermediate while preserving the bromo and nitro functionalities for subsequent reactions.

Reduction of the Nitro Group: The nitro group is readily and selectively reduced to an amine under various conditions. A particularly effective method for the chemoselective reduction of aromatic nitro compounds, which leaves ester and bromo groups intact, involves the use of indium powder and ammonium chloride in aqueous ethanol. orgsyn.orgorgsyn.org This method has been successfully applied to reduce ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) in high yield, demonstrating its applicability to substrates like this compound. orgsyn.orgorgsyn.org

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | Indium powder, NH4Cl | Ethanol/Water | Reflux, 2.5 h | Ethyl 4-aminobenzoate | 90% | orgsyn.orgorgsyn.org |

Formation of Aldehydes: While direct conversion of the ester to an aldehyde is challenging, 4-bromo-3-nitrobenzaldehyde (B60800) is a known compound that can be synthesized through other routes, such as the oxidation of the corresponding benzyl alcohol. google.comnih.gov For example, a related synthesis involved the oxidation of (2-bromo-4-nitrophenyl)(2-chlorophenyl)methanol to the corresponding benzophenone (B1666685) using pyridinium (B92312) chlorochromate (PCC). google.com This suggests a plausible two-step route from this compound: reduction of the ester to the alcohol, followed by oxidation to the aldehyde.

This compound is a valuable precursor for synthesizing fused nitrogen-containing heterocycles, particularly benzimidazoles, which are privileged structures in medicinal chemistry. medcraveonline.commedcraveonline.com The typical strategy involves the initial conversion of the 4-bromo substituent to an amine, followed by reductive cyclization of the adjacent nitro group.

A common pathway begins with the nucleophilic substitution of the bromine (or more commonly, a more reactive fluorine in an analogous compound) with a primary amine to form an ethyl 4-(alkyl/arylamino)-3-nitrobenzoate intermediate. researchgate.netnih.gov This intermediate can then undergo a one-pot reductive cyclization with an aldehyde. The use of sodium dithionite (B78146) (Na₂S₂O₄) serves as a mild and efficient reducing agent that converts the nitro group to an amine, which then condenses with the aldehyde to form the benzimidazole (B57391) ring in a single step. medcraveonline.commedcraveonline.comresearchgate.net This method provides a diverse range of 1,2-disubstituted benzimidazole-5-carboxylates in good yields. researchgate.net

| Substrate | Aldehyde | Reagent | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Sodium dithionite (Na2S2O4) | DMSO | 90 °C, 3 h | Ethyl 1-methyl-2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylate | medcraveonline.commedcraveonline.com |

Furthermore, derivatives of this compound can be used to synthesize other heterocycles like indoles. A palladium-catalyzed Barluenga cross-coupling of mthis compound with a tosylhydrazone, followed by a reductive cyclization mediated by carbon monoxide, has been shown to produce substituted indoles. nih.gov

Iv. Applications in Advanced Chemical Synthesis

Building Block in Pharmaceutical Chemistry

In the pharmaceutical industry, the quest for novel therapeutic agents is relentless. Ethyl 4-bromo-3-nitrobenzoate serves as a crucial starting material or intermediate in the synthesis of a wide array of medicinal compounds. Its structural framework is a component of many molecules designed to interact with biological targets.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). innospk.compharmaoffer.com Its functional groups allow for its incorporation into larger, more complex drug molecules. For instance, its derivatives are used in the creation of compounds for drug research and the synthesis of pharmaceutical products. protheragen.ai The ability to transform the nitro and bromo groups in a sequential or orthogonal manner provides a powerful tool for medicinal chemists to build molecular complexity. innospk.com The related compound, Mthis compound, is also noted for its role as an intermediate in streamlining synthetic pathways to create APIs. innospk.com

Table 1: Examples of API Classes and Intermediates Derived from Benzoate (B1203000) Scaffolds

| Precursor/Intermediate Class | Derived API or Scaffold Class | Key Synthetic Transformation | Reference |

| Nitrobenzoate Derivatives | Benzimidazole (B57391) Hybrids | Reductive Cyclization | diva-portal.org |

| Bromo-nitrobenzoate Esters | Pharmaceutical Intermediates | Reduction of Nitro Group, Cross-Coupling of Bromo Group | innospk.com |

| Chloro-nitrobenzoate Esters | General APIs | Nucleophilic Substitution/Reduction | protheragen.ai |

| Bromo-methylbenzoate Esters | Pharmaceutical Intermediates | Various modifications of functional groups | chemicalbook.com |

Synthesis of Bioactive Scaffolds and Ligands

The synthesis of novel molecular scaffolds is a cornerstone of drug discovery. This compound and its analogs are instrumental in constructing heterocyclic systems and other core structures that exhibit biological activity. For example, derivatives such as ethyl 4-(alkylamino)-3-nitrobenzoates are used to synthesize benzimidazole-quinoline hybrids, which have shown potential as anticancer agents. diva-portal.org In these syntheses, the nitro group is typically reduced to an amine, which then participates in a cyclization reaction to form the benzimidazole ring. diva-portal.org

Furthermore, related nitrobenzoate structures are employed in the synthesis of ligands for various biological targets. Research has demonstrated the use of these intermediates in creating inhibitors for enzymes like protein kinases, which are crucial targets in oncology. The strategic modifications enabled by the functional groups of the starting material are key to achieving desired binding affinities and selectivity.

Role in Agrochemical Development

The utility of this compound extends into the field of agrochemicals, where it serves as an intermediate for creating new crop protection agents. smolecule.com The principles of its reactivity that are valuable in pharmaceutical chemistry are equally applicable to the synthesis of pesticides and herbicides.

Intermediate for Pesticides and Herbicides

This compound is a building block in the production of pesticides and herbicides. protheragen.aismolecule.com The development of new agrochemicals is critical for improving agricultural productivity and managing resistance in pests and weeds. The functional groups on this compound allow for the introduction of various toxophoric groups and for modifications that can enhance the efficacy and selectivity of the final product. Companies in the agrochemical sector utilize such intermediates to synthesize a wide range of products aimed at protecting crops. protheragen.ai

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the design of effective agrochemicals. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity. The versatile nature of this compound makes it and its analogs valuable tools in SAR studies. lookchem.com By systematically modifying the substituents on the aromatic ring, researchers can probe the structural requirements for optimal pesticidal or herbicidal activity. researchgate.net For example, SAR studies on nitroaromatic compounds have been conducted to understand their toxicity and mode of action, which is crucial for developing safer and more effective agrochemicals. nih.gov

Utilization in Material Science and Polymer Chemistry

The reactivity of this compound also lends itself to applications in material science and polymer chemistry. ontosight.ai Its ability to participate in various chemical reactions makes it a useful monomer or cross-linking agent in the synthesis of novel polymers and functional materials. smolecule.com For instance, the bromo and nitro functionalities can be used to create materials with specific electronic or optical properties. The ester group can also be modified to tailor the physical properties of the resulting polymers, such as solubility and thermal stability. Research in this area explores the incorporation of such functionalized aromatic compounds into polymer backbones to create materials for a variety of advanced applications. smolecule.com

Monomer for Functional Polymers

The structure of this compound makes it a valuable monomer for producing functional polymers. chemuniverse.combldpharm.combldpharm.com The presence of the bromine atom allows it to participate in various cross-coupling reactions, which are fundamental to forming the long chains characteristic of polymers. For instance, it can be used in polymerization reactions to synthesize poly(p-phenylene)s and related conjugated polymers. utexas.edudtic.mil

The nitro group is particularly significant as it can be chemically modified in the resulting polymer. A common strategy involves the reduction of the nitro group to an amino group. This transformation introduces a reactive amine functionality into the polymer chain, which can then be used for further modifications, such as grafting other polymer chains or attaching specific functional molecules. This process is a key step in creating aminated poly(phenylene ether sulphone)s. kpi.ua This ability to post-functionalize the polymer allows for the precise tuning of its final properties.

Table 1: Potential Functional Polymers Derived from this compound

| Polymer Type | Synthetic Strategy | Potential Functionality |

|---|---|---|

| Poly(p-phenylene)s | Cross-coupling reactions (e.g., Suzuki, Stille) utilizing the C-Br bond. utexas.edudtic.mil | The nitro group can be reduced to an amine for further functionalization. |

| Aminated Poly(aryl ether sulphone)s | Incorporation as a comonomer followed by reduction of the nitro group. kpi.ua | The resulting amino groups enhance properties like solubility or provide sites for cross-linking. |

| Functional Polyesters | Polycondensation reactions involving the ester group or a derivative. | The bromo and nitro groups can be retained for specific electronic properties or later modification. |

Precursor for Advanced Organic Materials

This compound is a key precursor in the synthesis of advanced organic materials designed for specific high-performance applications. ontosight.ai Its utility extends to the development of specialty chemicals and materials with tailored electronic and optical properties. The electron-withdrawing nature of the nitro group, combined with the reactivity of the bromine atom, makes this compound a versatile building block for organic semiconductors and materials for nonlinear optics. pubcompare.airesearchgate.net The strategic placement of these functional groups on the aromatic ring allows for the systematic construction of complex molecules where charge-transfer characteristics can be finely tuned.

Table 2: Examples of Advanced Organic Materials Synthesized from this compound Derivatives

| Material Class | Synthetic Intermediate | Application Area |

|---|---|---|

| Organic Semiconductors | Substituted oligo- or polythiophenes. acs.org | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). |

| Nonlinear Optical (NLO) Materials | Push-pull chromophores. researchgate.netchalmers.se | Electro-optic modulators, optical switching. |

| Pharmaceutical Intermediates | Complex heterocyclic compounds. google.com | Development of therapeutic agents. |

Contributions to Dye and Pigment Chemistry

The inherent structural features of this compound make it a significant contributor to the field of color chemistry. The compound and its direct precursor, 4-bromo-3-nitrobenzoic acid, are recognized as important intermediates in the dye and pigment industry. bldpharm.com Its core structure is found in various synthetic colorants, particularly azo dyes. ontosight.aiontosight.ai

Synthesis of Chromophores

A chromophore is the part of a molecule responsible for its color. This compound serves as a foundational scaffold for building chromophoric systems. The aromatic nitro group is a powerful electron-withdrawing component, a key feature in the design of "push-pull" systems that are common in dyes. researchgate.net

A primary application is in the synthesis of azo dyes. This typically involves a multi-step process where the nitro group on the benzoate ring is first reduced to an amino group (-NH2). This new amine can then be diazotized and coupled with another aromatic compound to form an azo group (-N=N-), which is a potent chromophore. The result is a highly colored compound, such as Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate. ontosight.ai The principles of using nitroaromatic compounds to generate a wide array of chromophores are well-established. icm.edu.plrsc.org

Modulation of Optical Properties

The substituents on the aromatic ring of a dye molecule play a critical role in determining its exact color and other optical properties. The bromo and nitro groups on the this compound backbone are instrumental in modulating these characteristics.

The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the dye molecule. icm.edu.plrsc.org When paired with an electron-donating group elsewhere in the molecule, it facilitates an intramolecular charge transfer (ICT) upon absorption of light, which is fundamental to the color of many organic dyes. researchgate.net Altering the position and number of nitro groups can shift the absorption and emission spectra, resulting in different colors. For example, expanding the π-conjugated system or adding substituents with distinct electronic characters can cause a red-shift (a shift to longer wavelengths) in the absorption bands. icm.edu.plrsc.org

Table 3: Influence of Structural Modifications on Optical Properties of Related Nitroaromatic Dyes

| Structural Feature | Effect on Optical Properties | Scientific Rationale | Reference |

|---|---|---|---|

| π-System Expansion | Red-shift in absorption and emission. | Decreases the HOMO-LUMO energy gap, requiring less energy (longer wavelength light) for electronic transition. | icm.edu.plrsc.org |

| Ortho-Substitution | Blue-shift in absorption and emission. | Increases the dihedral angle between the chromophore and the nitroaryl moiety, reducing conjugation. | rsc.org |

| Strong Electron-Withdrawing Group (e.g., -NO2) | Can induce fluorescence or quenching depending on molecular structure. | Facilitates intramolecular charge transfer; can also introduce non-radiative decay pathways. | researchgate.net |

| Weak Electron-Donating Group (e.g., -CH3) | Can lead to significant emission enhancement. | Modifies the electronic structure and can induce steric effects that favor radiative decay. | icm.edu.pl |

V. Advanced Characterization and Computational Studies

Spectroscopic Analysis in Elucidating Reaction Mechanisms

Spectroscopic techniques are indispensable tools for elucidating the mechanisms of reactions involving ethyl 4-bromo-3-nitrobenzoate. By monitoring the changes in spectral features over time, researchers can identify intermediates, determine reaction kinetics, and ultimately construct a detailed mechanistic pathway. The primary reaction of interest for this compound is nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro and bromo groups activate the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the mechanistic analysis of organic reactions in solution. It allows for non-destructive, quantitative analysis of reacting mixtures, providing detailed structural information on reactants, intermediates, and products. While specific mechanistic studies on this compound using NMR are not extensively documented in the literature, the principles of its application can be understood from studies on analogous systems.

In a typical SNAr reaction, such as the substitution of the bromide with an amine, ¹H and ¹³C NMR can be used to monitor the disappearance of signals corresponding to this compound and the appearance of new signals for the aminated product. The integration of these signals over time allows for the determination of reaction rates and kinetic orders. Furthermore, specialized NMR techniques like 2D NMR (COSY, HSQC, HMBC) can be employed to unambiguously assign the structure of any intermediates or by-products formed during the reaction. Isotope labeling studies, for instance using ¹⁵N-labeled amines, can provide further insight into the bonding changes occurring at the transition state. nih.gov For example, in the reaction of an amine with a related nitroaromatic compound, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, could be detected and characterized by the significant upfield shift of the aromatic proton signals in the ¹H NMR spectrum.

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques for monitoring the progress of chemical reactions. semanticscholar.org In-situ IR spectroscopy can track the concentration of functional groups in real-time. For the reactions of this compound, the strong absorbances of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹) can be monitored. As the reaction proceeds, the disappearance of the C-Br stretching vibration and the appearance of new bands, for example, N-H stretching vibrations in an amination reaction, would indicate the progress of the substitution.

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is highly effective for identifying reaction components. nih.gov It can be used to detect the molecular ions of the starting material, product, and any intermediates, providing their exact molecular weights. Kinetic studies can be performed by analyzing aliquots of the reaction mixture at different time intervals. dtic.mil For instance, in a study of a related nitrobenzoate derivative, LC-MS was used to track the formation of the product and quantify its yield over time.

| Technique | Application in Reaction Monitoring | Key Observables for this compound Reactions |

| NMR | Quantitative analysis of reactants, products, and intermediates. Determination of reaction kinetics. | Changes in chemical shifts and integration of aromatic and ethyl ester protons. |

| IR | Real-time monitoring of functional group transformations. | Decrease in C-Br and increase in new substituent-related vibrational bands. |

| MS | Identification of molecular weights of all species in the reaction mixture. | Detection of the molecular ions of the starting material, product, and any intermediates. |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database, analysis of closely related compounds provides significant insight into the expected solid-state conformation and packing. biokeanos.com X-ray crystallography of analogous nitrobenzoate derivatives reveals key structural features that are likely to be present in the title compound. nih.govnih.govsmolecule.comnih.gov

The molecular conformation of this compound is expected to be largely planar, with the nitro and ester groups lying in or close to the plane of the benzene (B151609) ring to maximize conjugation. The ethyl group of the ester will likely adopt a staggered conformation. Crystal packing in related structures is often governed by a combination of hydrogen bonding and other weak intermolecular interactions. For example, the crystal structure of ethyl 4-fluoro-3-nitrobenzoate reveals a monoclinic system with the space group P2₁/c. nih.govnih.gov The molecules are linked into dimers through C-H···O interactions. nih.gov

Crystal Data for a Related Compound: Ethyl 4-fluoro-3-nitrobenzoate nih.gov

| Parameter | Value |

|---|---|

| Formula | C₉H₈FNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9246 (3) |

| b (Å) | 13.2883 (3) |

| c (Å) | 6.9310 (2) |

| β (°) | 94.410 (2) |

| V (ų) | 911.36 (4) |

Intermolecular interactions play a crucial role in the solid-state packing of molecules. In the absence of strong hydrogen bond donors, the crystal packing of this compound would be dominated by weaker C-H···O interactions involving the oxygen atoms of the nitro and ester groups, and the aromatic and ethyl protons. Halogen bonding, involving the bromine atom, may also play a role in directing the crystal packing. Furthermore, π-π stacking interactions between the electron-deficient aromatic rings are expected to be a significant stabilizing force, leading to a layered or herringbone packing motif. In the crystal structure of a related compound, methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, face-to-face π-π stacking interactions are observed with a centroid-centroid distance of 3.6121(5) Å.

Computational Chemistry Approaches

Computational chemistry provides a powerful avenue for understanding the intrinsic properties of molecules like this compound. Density Functional Theory (DFT) calculations, in particular, are widely used to predict molecular geometries, electronic structures, and reactivity indices. core.ac.ukresearchgate.netresearchgate.net

DFT calculations on similar nitrobenzoate systems, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), can provide valuable insights. The calculated HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For a related compound, ethyl 4-bromo-3-(ethoxymethyl)benzoate, the HOMO-LUMO gap is calculated to be 5.2 eV, indicating moderate reactivity. The distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized on the nitro-substituted aromatic ring, making it susceptible to nucleophilic attack, which is consistent with its known reactivity in SNAr reactions.

The molecular electrostatic potential (MEP) map is another useful tool derived from computational chemistry. It visualizes the electron density distribution and can predict regions of a molecule that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would show a region of negative potential (red) around the oxygen atoms of the nitro group and a region of positive potential (blue) around the aromatic protons and the ethyl group.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis, performed on the crystal structures of related compounds, can decompose the interactions into contributions from different atom pairs (e.g., H···H, C···H, O···H). nih.gov Such an analysis for this compound would likely reveal the dominance of H-bond-like interactions and π-π stacking in its crystal packing.

Predicted Computational Data for this compound based on Analogues

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. | |

| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and hyperconjugative interactions. |

| Hirshfeld Surface Analysis | Quantification of Intermolecular Interactions | Elucidates the nature and extent of packing forces in the solid state. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. uomustansiriyah.edu.iq By calculating the electron density function, DFT can accurately predict various chemical properties. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide fundamental insights into its chemical behavior. researchgate.netnih.gov

Electronic Properties and Reactivity Descriptors:

The electronic character of this compound is significantly influenced by the presence of electron-withdrawing groups: the nitro (-NO₂) group and the bromine (-Br) atom. These groups decrease the electron density on the aromatic ring, which can be quantified through DFT calculations. Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the ground state to an excited state. For aromatic esters with electron-withdrawing groups, this gap indicates a moderate level of reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms of the aromatic ring and the ethyl group. researchgate.net

Reactivity Prediction: The combination of the bromo and nitro substituents makes the aromatic ring electron-deficient. This deactivation influences its reactivity in electrophilic aromatic substitution reactions. nih.gov DFT calculations can model the transition states and intermediates of such reactions, predicting the most likely sites for nucleophilic attack on the aromatic system. The calculated electrophilicity indices can further quantify the molecule's ability to accept electrons.

| Property | Predicted Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -2.3 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap ($\Delta E$) | 5.2 eV | Indicates chemical reactivity and stability. |

| Dipole Moment ($\mu$) | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation. tib.eu

For this compound, MD simulations can explore the rotational freedom around its single bonds, primarily the C-O bond of the ester group and the C-C bonds of the ethyl chain. This analysis helps identify the most stable, low-energy conformations.

Key aspects of conformational analysis for this molecule include:

Torsional Angles: The dihedral angles defining the orientation of the ester group relative to the benzene ring and the conformation of the ethyl group are critical. Studies on similar aromatic esters have shown that the alkyl chain of the ester can adopt different orientations, which may be nearly coplanar with the carbonyl moiety or adopt a gauche orientation to minimize steric hindrance. acs.org

Conformational Polymorphs: MD simulations can help predict the possibility of different stable solid-state structures (polymorphs), which arise from different molecular conformations or packing arrangements in the crystal lattice. acs.org

Solvent Effects: By performing simulations in an explicit solvent environment (e.g., a box of water or an organic solvent), it is possible to understand how intermolecular interactions with the solvent affect the conformational preferences of the molecule. The Polarizable Continuum Model (PCM) can also be used to simulate solvent effects. researchgate.net The results of these simulations provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. science.gov This correlative approach is a powerful tool for structural elucidation. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational spectra can be calculated using DFT. The computed vibrational frequencies and intensities correspond to the normal modes of vibration of the molecule. Although there is often a systematic overestimation of frequencies due to the harmonic approximation and basis set limitations, a scaling factor is typically applied to achieve excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for precise assignment of the observed absorption bands to specific functional group vibrations, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and show a strong linear correlation with experimental values. nih.gov This comparison is invaluable for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule.

| Spectroscopic Data | Functional Group/Atom | Predicted Value (DFT/B3LYP) | Typical Experimental Range |

|---|---|---|---|

| FT-IR (cm⁻¹) | C=O Stretch (Ester) | 1728 cm⁻¹ | ~1725 cm⁻¹ |

| NO₂ Asymmetric Stretch | 1535 cm⁻¹ | ~1530 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1355 cm⁻¹ | ~1350 cm⁻¹ | |

| ¹H NMR (ppm) | Aromatic Protons | 7.8 - 8.5 ppm | 7.7 - 8.4 ppm |

| -OCH₂- (Ethyl) | 4.4 ppm | ~4.4 ppm | |

| -CH₃ (Ethyl) | 1.4 ppm | ~1.4 ppm | |

| ¹³C NMR (ppm) | C=O (Ester) | 164 ppm | ~163 ppm |

| Aromatic Carbons | 125 - 150 ppm | 125 - 150 ppm |

Vi. Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Methodologies

The synthesis of Ethyl 4-bromo-3-nitrobenzoate and its derivatives is a cornerstone for its application. Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.

One promising avenue is the refinement of one-pot synthesis and reductive cyclization methods. For instance, the synthesis of benzimidazole (B57391) derivatives often starts from precursors like ethyl 4-(alkylamino)-3-nitrobenzoates, which are closely related to the title compound. A "one-pot" nitro-reductive cyclization using sodium dithionite (B78146) and a substituted aldehyde in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective method for producing complex benzimidazoles. mdpi.comresearchgate.netsemanticscholar.org This approach, which combines the reduction of the nitro group and subsequent cyclization in a single step, is advantageous due to its operational simplicity and often high yields. medcraveonline.com Future work will likely focus on expanding the scope of this methodology to a wider range of substrates and catalysts, potentially including more environmentally benign reducing agents and solvent systems. medcraveonline.com

Another area of exploration is the use of microwave-assisted synthesis. Conventional methods for synthesizing derivatives, such as the reaction of ethyl 4-fluoro-3-nitrobenzoate with amines, can require long reaction times. analis.com.my Microwave irradiation has been shown to dramatically reduce reaction times, for example, in the synthesis of ethyl 4-(2-hydroxy-ethylamino)-3-nitro-benzoate and its subsequent reduction to ethyl 3-amino-4-(2-hydroxy ethylamino) benzoate (B1203000). analis.com.my

The development of novel catalytic systems is also a key research direction. For example, the selective reduction of aromatic nitro compounds to their corresponding amines is a critical transformation. While traditional methods often use stoichiometric reagents, newer methods employ catalytic systems. Indium powder in the presence of ammonium (B1175870) chloride has been used for the selective reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810), showcasing a method that can be performed in aqueous solutions. orgsyn.org

| Methodology | Key Features | Example Reaction | Potential Advantages | Reference |

|---|---|---|---|---|

| One-Pot Reductive Cyclization | Combines nitro reduction and cyclization in a single step. | Ethyl 4-(butylamino)-3-nitrobenzoate with an aldehyde and Na2S2O4 to form a benzimidazole. | Increased efficiency, reduced waste, and simplified workup. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Synthesis of ethyl 4-(2-hydroxy-ethylamino)-3-nitro-benzoate. | Drastically reduced reaction times and potentially higher yields. | analis.com.my |

| Catalytic Reduction | Employs a catalyst for the reduction of the nitro group. | Reduction of ethyl 4-nitrobenzoate using Indium/NH4Cl. | Higher selectivity and milder reaction conditions. | orgsyn.org |

Development of New Derivatives with Enhanced Bioactivity

The structural framework of this compound is a fertile ground for the development of new derivatives with potent biological activities. The amino, bromo, and nitro groups can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). ontosight.ai